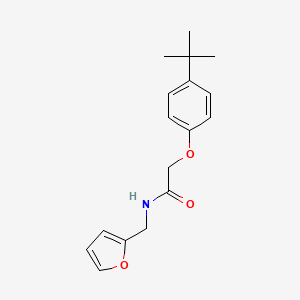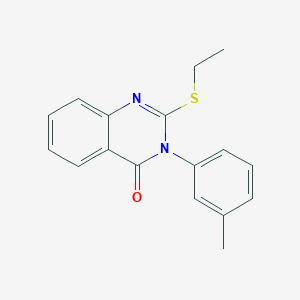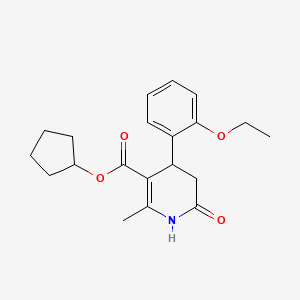![molecular formula C15H21ClN2O B5614929 (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has been the subject of numerous scientific studies since then.
作用机制
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. It has a high affinity for both CB1 and CB2 receptors, which are located throughout the body. When (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride binds to these receptors, it activates a cascade of signaling pathways that result in the various physiological effects observed.
Biochemical and Physiological Effects:
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of various inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is a highly potent compound that requires careful handling and should only be used by trained professionals in a laboratory setting. Additionally, it is expensive to synthesize and may not be readily available in some research settings.
未来方向
There are several future directions for research on (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride. One area of interest is its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, there is interest in exploring its potential use as an analgesic and anti-inflammatory agent in the treatment of chronic pain and inflammatory diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
合成方法
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. It involves the use of hazardous chemicals and should only be performed by trained professionals in a laboratory setting.
科学研究应用
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
1-[(3S)-3-aminopiperidin-1-yl]-4-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-13-8-6-12(7-9-13)3-1-5-15(19)18-10-2-4-14(17)11-18/h6-9,14H,1-5,10-11,17H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSXPKZBUQNQS-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)CCCC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)


![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)